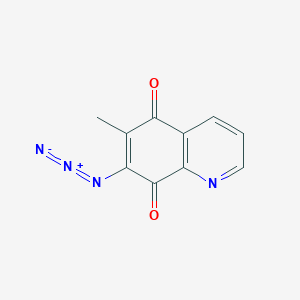

5,8-Quinolinedione, 7-azido-6-methyl-

Description

Contextualization within Azidoquinone Chemistry Research

Azidoquinones represent a fascinating class of compounds characterized by the presence of both an azide (B81097) (-N₃) and a quinone moiety. The quinone structure itself is a well-established pharmacophore, known for its ability to participate in redox cycling, generating reactive oxygen species (ROS) that can induce cellular damage, a mechanism often exploited in anticancer therapies. nih.govnih.gov The introduction of an azido (B1232118) group can significantly modulate the electronic and steric properties of the quinone ring, potentially influencing its biological activity.

The azide group is not merely a passive substituent. It is a versatile functional group that can participate in a variety of chemical transformations, most notably "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition. This allows for the straightforward linkage of azidoquinones to other molecules, including targeting ligands, fluorescent probes, or molecules that enhance solubility, creating multifunctional molecular entities with tailored properties. Furthermore, the azido group can act as a bioisostere for other functional groups and can be reduced to a primary amine, providing a handle for further derivatization. Research into azido-substituted quinoline (B57606) derivatives has indicated that the presence of an azido group can confer potent antiproliferative activity against various cancer cell lines. researchgate.net

Historical Perspectives on Quinolinedione Scaffold Research

The study of the quinolinedione scaffold has a rich history, rooted in the exploration of natural products. A pivotal moment in this field was the discovery of streptonigrin, a natural antibiotic isolated from Streptomyces flocculus. Streptonigrin possesses a 5,8-quinolinedione (B78156) core and exhibits potent anticancer activity. nih.gov This discovery spurred extensive research into the synthesis and biological evaluation of a vast array of synthetic 5,8-quinolinedione derivatives. nih.gov

Structure-activity relationship (SAR) studies have consistently demonstrated that the 5,8-quinolinedione scaffold is crucial for the biological effects of these molecules. nih.gov The substituents at the C-6 and C-7 positions of the quinolinedione ring have been shown to be particularly important in modulating the potency and selectivity of these compounds. nih.govnih.gov Modifications at these positions with various functional groups, such as amino, alkyl, and aryl moieties, have led to the development of derivatives with improved therapeutic indices compared to the parent natural products. nih.gov The overarching goal of this research has been to fine-tune the electronic and steric properties of the quinolinedione core to optimize its interaction with biological targets and enhance its therapeutic potential.

Significance and Research Gaps Pertaining to 5,8-Quinolinedione, 7-azido-6-methyl-

Despite the extensive research into both azidoquinones and substituted 5,8-quinolinediones, a thorough review of the scientific literature reveals a significant research gap concerning the specific compound 5,8-Quinolinedione, 7-azido-6-methyl- . This particular combination of a methyl group at the C-6 position and an azido group at the C-7 position on the 5,8-quinolinedione scaffold appears to be largely unexplored and uncharacterized.

The potential significance of this compound lies in the unique combination of its structural features. The methyl group at C-6 could influence the electronic properties of the quinone ring and potentially impact its redox potential and interaction with biological macromolecules. Simultaneously, the azido group at C-7 offers a reactive handle for bioconjugation, as well as holding the potential for intrinsic biological activity, as seen in other azido-containing bioactive molecules.

The absence of research on 5,8-Quinolinedione, 7-azido-6-methyl- could be attributed to several factors. There may be synthetic challenges associated with the regioselective introduction of both a methyl and an azido group onto the 5,8-quinolinedione core. The stability of the resulting compound might also be a consideration. However, this lack of data presents a clear opportunity for future research. The synthesis and biological evaluation of this novel compound could provide valuable insights into the structure-activity relationships of substituted quinolinediones. Furthermore, its potential as a platform for the development of targeted therapeutics, through conjugation via its azido group, warrants investigation. The exploration of 5,8-Quinolinedione, 7-azido-6-methyl- could therefore open up new avenues in the ongoing quest for more effective and selective therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

61324-52-5 |

|---|---|

Molecular Formula |

C10H6N4O2 |

Molecular Weight |

214.18 g/mol |

IUPAC Name |

7-azido-6-methylquinoline-5,8-dione |

InChI |

InChI=1S/C10H6N4O2/c1-5-7(13-14-11)10(16)8-6(9(5)15)3-2-4-12-8/h2-4H,1H3 |

InChI Key |

BVBNNUFPYXYFIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)C=CC=N2)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5,8 Quinolinedione, 7 Azido 6 Methyl

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 5,8-Quinolinedione (B78156), 7-azido-6-methyl- involves disconnecting the functional groups to reveal simpler, more accessible precursors. The azido (B1232118) group at the C7 position is a key functionalization that can be retrosynthetically derived from a 7-amino group via diazotization followed by substitution with an azide (B81097) source. This 7-amino-6-methyl-5,8-quinolinedione precursor can, in turn, be envisioned as arising from the reduction of a corresponding 7-nitro derivative.

The quinolinedione core itself is typically formed by the oxidation of a more stable precursor, such as a 5,8-dihydroxyquinoline or a 5-amino-8-hydroxyquinoline. Therefore, a key intermediate in the synthesis would be 6-methyl-7-nitro-5,8-dihydroxyquinoline.

Further deconstruction points to the formation of the substituted quinoline (B57606) ring. The methyl and nitro groups suggest a strategy starting from a pre-functionalized benzene (B151609) ring. A plausible starting material for the entire synthesis is a substituted aniline (B41778), such as 4-methyl-3-nitroaniline, which can undergo a cyclization reaction to form the pyridine (B92270) portion of the quinoline system. Alternatively, one could start with a simpler methylated aniline, like p-toluidine (B81030), to first construct the 6-methylquinoline (B44275) core, followed by sequential functionalization (nitration, oxidation, reduction, diazotization, and azidation) to build the final product.

Key Precursors Identified Through Retrosynthesis:

7-Amino-6-methyl-5,8-quinolinedione

6-Methyl-7-nitro-5,8-quinolinedione

6-Methyl-5,8-dihydroxyquinoline

6-Methylquinoline

p-Toluidine

Classical Synthetic Routes to the 5,8-Quinolinedione Core

Established Synthetic Pathways for the Quinolinedione Moiety

The synthesis of the quinoline scaffold is well-established, with several classical name reactions providing access to this heterocyclic system. nih.gov These methods are often robust and can be adapted for a wide variety of substituted analogues. nih.gov

Skraup Synthesis: This method involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.com To synthesize the 6-methylquinoline precursor, p-toluidine would be the logical starting aniline. The dehydration of glycerol by sulfuric acid forms acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline. pharmaguideline.com

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. ijpsjournal.com

Friedländer Synthesis: This pathway involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde). pharmaguideline.comijpsjournal.com This method is particularly useful for creating 2- and 3-substituted quinolines. pharmaguideline.com

Combes Synthesis: The acid-catalyzed reaction of an arylamine with a 1,3-dicarbonyl compound forms the quinoline ring. nih.gov

Once the substituted quinoline ring is formed (e.g., 6-methyl-8-hydroxyquinoline), the final step to create the dione (B5365651) moiety is an oxidation reaction. A common and effective method is the oxidation of 8-hydroxyquinolines using reagents like sodium chlorate (B79027) in the presence of hydrochloric acid, which can efficiently produce the corresponding 5,8-quinolinedione. mdpi.com

Functionalization Strategies for Methyl and Azido Moieties

The introduction of the specific methyl and azido groups at the C6 and C7 positions, respectively, requires a carefully planned sequence of reactions to ensure correct regioselectivity.

Azido Group Introduction: The azido group is typically introduced late in the synthetic sequence due to its potential reactivity. A common and reliable method is through the transformation of an amino group. The synthetic sequence would be as follows:

Nitration: The 6-methylquinoline precursor is nitrated to introduce a nitro group at the C7 position. The directing effects of the existing methyl group and the quinoline nitrogen influence the position of nitration. Studies on the nitration of 7-methylquinoline (B44030) have shown selective formation of 7-methyl-8-nitroquinoline, indicating that nitration adjacent to a methyl group is a feasible strategy. brieflands.com A similar regioselectivity can be anticipated for the nitration of 6-methylquinoline to yield 6-methyl-7-nitroquinoline.

Reduction: The nitro group is then reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation.

Diazotization and Azidation: The resulting 7-amino group is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and an acid). The diazonium salt is then displaced by an azide ion, typically from sodium azide (NaN₃), to yield the final 7-azido product. This is a variation of the Sandmeyer reaction.

An alternative approach could involve a nucleophilic aromatic substitution (SNAr) reaction on a 7-halo-6-methyl-5,8-quinolinedione with sodium azide. This would require the selective halogenation of the quinolinedione core at the C7 position.

Novel and Green Chemistry Approaches in 5,8-Quinolinedione, 7-azido-6-methyl- Synthesis

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient processes. ijpsjournal.com These "green" approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption. ijpsjournal.comresearchgate.net

Several green strategies can be applied to quinoline synthesis, including:

Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and improve yields for classical reactions like the Friedländer synthesis. tandfonline.com

Use of Green Solvents: Replacing traditional toxic solvents with greener alternatives like water, ethanol, or ionic liquids is a key principle of green chemistry. tandfonline.com One-pot, three-component reactions in aqueous media have been developed for quinoline synthesis. tandfonline.com

Catalyst-Free and One-Pot Reactions: Designing syntheses that proceed without a catalyst or that combine multiple steps into a single "one-pot" procedure enhances efficiency and reduces waste. researchgate.net

Catalytic Methods in Azidation Reactions

While the classical diazotization route is effective, modern catalytic methods offer more direct and potentially safer alternatives for introducing the azido group. Transition-metal-catalyzed C-H activation is a powerful tool that allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates. nih.gov

Although a specific protocol for the direct C-H azidation of the 5,8-quinolinedione core at the C7 position is not widely reported, the development of copper- or iron-catalyzed C-H azidation reactions on aromatic systems represents a promising future direction. Such a method could potentially install the azide group directly onto the 6-methyl-5,8-quinolinedione core, bypassing the multi-step nitration-reduction-diazotization sequence. Another advanced strategy involves the azidation of quinoline N-oxides, which can alter the reactivity of the quinoline ring and facilitate functionalization. researchgate.net

| Reaction Type | Traditional Method | Catalytic/Green Alternative | Key Advantages of Alternative |

| Quinoline Core Synthesis | Skraup Synthesis (conc. H₂SO₄, high temp) | Microwave-assisted Friedländer Synthesis in water/ethanol | Faster reaction, reduced energy use, safer solvents. researchgate.nettandfonline.com |

| Azide Introduction | Nitration -> Reduction -> Diazotization -> NaN₃ | Direct C-H Azidation (e.g., using a metal catalyst) | Fewer steps (atom economy), avoids harsh nitrating acids and unstable diazonium salts. nih.gov |

Stereoselective Synthesis Considerations

The target compound, 5,8-Quinolinedione, 7-azido-6-methyl-, is an aromatic, planar molecule and does not possess any chiral centers. As a result, stereoselective synthesis is not a consideration for its direct preparation. All carbon atoms in the bicyclic ring system are sp² hybridized, leading to a flat geometry.

However, stereoselectivity would become a critical factor if the synthesis were to target related non-aromatic analogues, such as a 5,6,7,8-tetrahydro-5,8-quinolinedione derivative. In such a case, the reduction of the quinoline ring would create stereocenters, and controlling the stereochemical outcome of these reduction steps would be essential. Asymmetric hydrogenation or other stereoselective reduction methods would then be required to produce a specific stereoisomer.

Flow Chemistry Applications in Synthesis

The inherent hazards associated with the synthesis and handling of organic azides, particularly their potential for explosive decomposition, have led to the exploration of safer synthetic methodologies. akjournals.comcam.ac.uk Flow chemistry has emerged as a particularly advantageous technique for the synthesis of 5,8-Quinolinedione, 7-azido-6-methyl-, especially for the critical diazotization and azidation steps. akjournals.comvapourtec.com

Continuous-flow reactors offer significantly enhanced heat and mass transfer compared to traditional batch reactors. akjournals.com This allows for precise temperature control, minimizing the risk of thermal runaways. vapourtec.com The small internal volume of these reactors also means that only a small amount of the hazardous diazonium and azide intermediates are present at any given time, which greatly reduces the potential for dangerous incidents. akjournals.com

The application of flow chemistry to the synthesis of 5,8-Quinolinedione, 7-azido-6-methyl- from its 7-amino precursor would involve a similar setup. A solution of 7-amino-6-methyl-5,8-quinolinedione in a suitable acidic solvent would be mixed with a stream of a nitrite (B80452) source at low temperature to form the diazonium salt. This stream would then be immediately merged with a solution of sodium azide to yield the final product. The precise control over stoichiometry, temperature, and residence time afforded by the flow system would be expected to lead to higher yields and purity compared to batch processing.

Optimization of Reaction Conditions and Yields for 5,8-Quinolinedione, 7-azido-6-methyl-

The optimization of reaction conditions is crucial for maximizing the yield and purity of 5,8-Quinolinedione, 7-azido-6-methyl-. Key parameters for the critical diazotization and azidation steps include the choice of acid, temperature, reaction time, and the stoichiometry of the reagents.

Diazotization Step: The choice of acid is important for the stability of the resulting diazonium salt. While hydrochloric acid is commonly used, other acids such as sulfuric acid or trifluoroacetic acid can also be employed. vapourtec.comorganic-chemistry.org The temperature must be kept low, typically between 0 and 5 °C, to prevent the premature decomposition of the diazonium salt. organic-chemistry.org

Azidation Step: The subsequent reaction with an azide source, most commonly sodium azide, is also temperature-sensitive. The rate of addition of the sodium azide solution must be carefully controlled to manage the exothermicity of the reaction. The choice of solvent can also influence the reaction outcome, with aqueous systems or mixtures of organic solvents and water being commonly used. researchgate.net

The following interactive data table illustrates a hypothetical optimization of the azidation of 7-amino-6-methyl-5,8-quinolinedione.

| Entry | Acid | Temperature (°C) | NaN3 Equivalents | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | HCl | 0 | 1.1 | 30 | 75 |

| 2 | HCl | 5 | 1.1 | 30 | 72 |

| 3 | H2SO4 | 0 | 1.1 | 30 | 78 |

| 4 | H2SO4 | 0 | 1.5 | 30 | 85 |

| 5 | H2SO4 | 0 | 1.5 | 60 | 83 |

This data is illustrative and based on typical optimization studies for similar reactions.

Scale-up Considerations for Laboratory Synthesis

The scale-up of the synthesis of 5,8-Quinolinedione, 7-azido-6-methyl- from the laboratory to a larger scale presents several challenges, primarily related to the hazardous nature of the diazonium and azide intermediates. acs.orgacs.org

Thermal Safety: The diazotization reaction is exothermic, and the diazonium salt intermediate can decompose, sometimes explosively, if the temperature is not properly controlled. acs.orgacs.org On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. acs.org Therefore, a robust cooling system and careful control of the addition rate of reagents are essential. Reaction calorimetry studies are often performed to assess the thermal risk and determine safe operating parameters. acs.org

Handling of Azides: Sodium azide is toxic, and hydrazoic acid, which can be formed in acidic solutions, is both toxic and explosive. acs.org Appropriate personal protective equipment (PPE) and engineering controls, such as performing the reaction in a well-ventilated fume hood, are necessary. Quenching procedures for any unreacted azide must also be carefully considered.

Use of Flow Chemistry for Scale-up: As discussed previously, continuous flow chemistry is an excellent strategy for scaling up this synthesis safely. vapourtec.com By generating and consuming the hazardous intermediates in situ within a closed system, the risks associated with their accumulation and isolation are minimized. vapourtec.com The scalability of flow reactors allows for the production of larger quantities of the target compound by simply running the system for a longer duration or by using a larger reactor. vapourtec.com

The following interactive data table outlines key considerations for the scale-up of this synthesis.

| Parameter | Laboratory Scale (Batch) | Larger Scale (Batch) | Larger Scale (Flow) |

|---|---|---|---|

| Heat Transfer | Efficient | Poor, risk of hotspots | Excellent, precise temperature control |

| Safety | Manageable with standard precautions | Increased risk of thermal runaway and explosion | Significantly improved due to small reactor volume and in situ generation |

| Reagent Control | Good | Potential for poor mixing and localized concentration gradients | Precise stoichiometric control |

| Throughput | Low | Moderate | High, scalable by time or reactor size |

Theoretical and Computational Investigations of 5,8 Quinolinedione, 7 Azido 6 Methyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic nature of a molecule. These methods provide insights into the distribution of electrons, orbital energies, and the molecule's reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. nih.govnih.gov For 5,8-Quinolinedione (B78156), 7-azido-6-methyl-, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), would be utilized to optimize the molecule's geometry and determine its ground state properties. nih.govdntb.gov.ua

These calculations would yield important parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the most stable conformation. Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity. The molecular electrostatic potential (MEP) map, for instance, would reveal the regions of positive and negative electrostatic potential on the molecule's surface. mdpi.com For quinolinedione derivatives, nucleophilic regions are often localized near the nitrogen and oxygen atoms, which is crucial for understanding intermolecular interactions. mdpi.commdpi.com

Table 1: Predicted Ground State Properties of 5,8-Quinolinedione, 7-azido-6-methyl- from DFT Calculations (Note: The following data is representative and based on typical values for similar quinolinedione derivatives.)

| Property | Predicted Value |

| Total Energy | -XXX.XXXX Hartrees |

| Dipole Moment | X.XX Debye |

| C=O Bond Length | ~1.22 Å |

| C-N (azido) Bond Length | ~1.25 Å |

| N=N (azido) Bond Length | ~1.13 Å |

Ab Initio Methods for Excited State Analysis

To understand the behavior of 5,8-Quinolinedione, 7-azido-6-methyl- upon absorption of light, ab initio methods are employed to study its excited states. uni-muenchen.denih.gov Methods such as Time-Dependent Density Functional Theory (TD-DFT) or Configuration Interaction Singles (CIS) can predict the electronic absorption spectra, including the energies and intensities of electronic transitions. researchgate.netcore.ac.uk

These calculations are crucial for predicting the photophysical properties of the molecule. For instance, they can identify the nature of the lowest energy electronic transitions (e.g., n -> π* or π -> π*), which is fundamental to understanding its fluorescence or phosphorescence behavior. The results from these studies can guide the design of new molecules with specific optical properties. researchgate.net

Molecular Orbital Analysis and Frontier Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For derivatives of 5,8-quinolinedione, the HOMO is often delocalized over the quinolinedione scaffold, while the LUMO is also typically delocalized across this ring system. mdpi.com The presence of the azido (B1232118) and methyl substituents at the 7- and 6-positions, respectively, would be expected to modulate the energies and distributions of these frontier orbitals, thereby influencing the molecule's reactivity profile.

Table 2: Representative Frontier Orbital Energies for a 5,8-Quinolinedione Derivative (Note: The following data is illustrative and based on general findings for related compounds.)

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -2.0 to -3.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide detailed information about the electronic structure of a single, often static, conformation, molecular dynamics (MD) simulations are used to explore the conformational landscape of a molecule over time. nih.govnih.gov

Ligand-Based Conformational Sampling

Ligand-based conformational sampling involves running MD simulations of the isolated molecule to explore its accessible conformations. These simulations solve Newton's equations of motion for the atoms in the molecule, allowing it to move and change its shape over time. This approach can identify low-energy conformations and the flexibility of different parts of the molecule, such as the rotation of the azido group. Understanding the conformational preferences is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties.

Theoretical Reaction Pathways and Energetics of 5,8-Quinolinedione, 7-azido-6-methyl-

Transition State Characterization for Azide (B81097) Decomposition

No studies detailing the computational analysis of the transition state for the thermal or photochemical decomposition of the azide group on the 5,8-quinolinedione scaffold have been found. Such research would typically involve high-level quantum mechanical calculations to determine the activation energy, geometry of the transition state, and the nature of the resulting nitrene or other reactive intermediates.

Theoretical Studies on Cycloaddition Reactions

There is no available research on the theoretical investigation of cycloaddition reactions involving the azido group of 5,8-Quinolinedione, 7-azido-6-methyl-. This would include studies on [3+2] cycloadditions (Huisgen cycloadditions) with various dipolarophiles, which are common for organic azides. Computational studies would typically explore the thermodynamics and kinetics of these reactions, including the regioselectivity and stereoselectivity, often using density functional theory (DFT) or other ab initio methods.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Theoretical Property Prediction

Descriptor Calculation and Analysis for Chemical Reactivity

A QSAR analysis requires a dataset of related compounds with known activities or properties. As there are no published studies on a series of compounds related to 5,8-Quinolinedione, 7-azido-6-methyl-, the calculation and analysis of molecular descriptors to predict chemical reactivity have not been performed. Such an analysis would involve correlating various electronic, steric, and topological descriptors with experimentally determined reactivity data.

Predictive Models for Synthetic Yields or Selectivity

The development of predictive models for synthetic yields or selectivity is contingent on the availability of experimental data from a range of reaction conditions or a library of related compounds. Without any foundational research on the synthesis and reactivity of 5,8-Quinolinedione, 7-azido-6-methyl-, no such predictive models have been developed or reported in the scientific literature.

Chemical Reactivity and Mechanistic Studies of 5,8 Quinolinedione, 7 Azido 6 Methyl

Azide (B81097) Reactivity: Cycloaddition Chemistry

The azido (B1232118) group is a high-energy functional group that readily participates in various cycloaddition reactions, most notably with alkynes. This reactivity is central to the application of 5,8-Quinolinedione (B78156), 7-azido-6-methyl- in bioconjugation and modular synthesis.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. illinois.edunih.gov The reaction between an azide and a terminal alkyne proceeds to give a stable 1,2,3-triazole linkage. nih.govnd.edu For 5,8-Quinolinedione, 7-azido-6-methyl-, this reaction provides a powerful method for conjugating it to a wide array of molecules, including biomolecules, polymers, and fluorescent probes. nd.edu

The CuAAC reaction is known for its reliability, specificity, and biocompatibility, making it suitable for applications in drug discovery and development. nih.govapjonline.in The resulting triazole ring is not merely a linker but can also be a pharmacophore itself, exhibiting a range of biological activities. nih.gov The reaction conditions are typically mild, often proceeding in aqueous environments, which is advantageous for biological applications. illinois.edund.edu

Table 1: Representative Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This table presents typical conditions for CuAAC reactions based on established literature and is not specific to 5,8-Quinolinedione, 7-azido-6-methyl-.

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate or Cu(I) source | beilstein-journals.org |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) | beilstein-journals.org |

| Solvent | t-BuOH/H₂O, DMF, DMSO | nih.gov |

| Temperature | Room Temperature | illinois.edu |

An alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction does not require a cytotoxic copper catalyst, making it particularly well-suited for in vivo applications. magtech.com.cnnih.gov SPAAC utilizes a strained cyclooctyne, which reacts readily with the azide group of 5,8-Quinolinedione, 7-azido-6-methyl- to form a triazole product. magtech.com.cnnih.gov The driving force for this reaction is the release of ring strain in the cyclooctyne. magtech.com.cn

The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. magtech.com.cn Various generations of cyclooctynes have been developed to enhance the reaction kinetics and stability. magtech.com.cn The modular nature of SPAAC allows for the straightforward conjugation of different functional elements to molecules like 5,8-Quinolinedione, 7-azido-6-methyl-. nih.govnih.gov

Table 2: Comparison of Second-Order Rate Constants for Various Cyclooctynes in SPAAC This table provides representative kinetic data for different cyclooctynes and is intended to illustrate the range of reactivity in SPAAC.

| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|

| OCT | ~10⁻³ | magtech.com.cn |

| DIFO | ~0.3 | magtech.com.cn |

| DIBO | ~0.1 | magtech.com.cn |

| DIFBO | >1 | magtech.com.cn |

The mechanism of the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne involves a concerted process where the π systems of the two reactants interact to form the five-membered triazole ring. illinois.edu In the copper-catalyzed version (CuAAC), the copper(I) ion is believed to form a copper acetylide intermediate, which then reacts with the azide. nih.gov This catalytic cycle significantly accelerates the reaction and controls the regioselectivity, leading exclusively to the 1,4-disubstituted triazole.

For SPAAC, the reaction is also a 1,3-dipolar cycloaddition, but the high reactivity is due to the significant ring strain of the cyclooctyne. magtech.com.cn This strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly without a catalyst. rsc.org

Beyond cycloadditions, the azide group can undergo other transformations. For instance, azides can be reduced to primary amines via methods like the Staudinger reaction using triphenylphosphine (B44618). nih.govmdpi.com This provides a synthetic route to introduce an amino group at the 7-position of the 5,8-quinolinedione core, further expanding its chemical diversity.

Quinonedione Core Reactivity

The 5,8-quinolinedione core is an electron-deficient aromatic system, which dictates its reactivity towards redox processes and nucleophilic/electrophilic attack.

Quinones are well-known redox-active molecules, and the 5,8-quinolinedione moiety is no exception. It can undergo one- or two-electron reduction to form the corresponding semiquinone radical anion or hydroquinone, respectively. This redox cycling is a key aspect of the biological activity of many quinone-containing compounds. The substituents on the quinolinedione ring, such as the methyl and azido groups, can influence the redox potential of the system.

The enzymatic reduction of quinones is an important area of study. For instance, NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that catalyzes the two-electron reduction of quinones. Derivatives of 5,8-quinolinedione have been shown to be substrates for NQO1, and the rate of enzymatic conversion can be influenced by the nature of the substituents on the quinoline (B57606) ring. mdpi.com

The electron-deficient nature of the 5,8-quinolinedione ring makes it susceptible to nucleophilic attack. Nucleophiles can add to the C6 and C7 positions of the quinone ring in a Michael-type addition. The presence of the methyl group at C6 and the azido group at C7 will modulate the regioselectivity of such attacks.

Computational studies on related 5,8-quinolinedione derivatives have shown that the regions around the carbonyl oxygens and the nitrogen atom of the quinoline ring are nucleophilic, while the carbon atoms of the quinone ring are electrophilic. mdpi.com This suggests that 5,8-Quinolinedione, 7-azido-6-methyl- can react with both electrophiles (at the nitrogen and oxygen atoms) and nucleophiles (at the quinone ring). The introduction of various substituents at different positions of the 5,8-quinolinedione scaffold has been shown to significantly affect its chemical and biological properties. mdpi.comacs.org

Photochemical Transformations of 5,8-Quinolinedione, 7-azido-6-methyl-

The photochemistry of 5,8-quinolinedione, 7-azido-6-methyl- is primarily dictated by the presence of the azide functional group attached to the quinolinedione core. Upon absorption of ultraviolet light, aryl azides are known to undergo facile extrusion of molecular nitrogen, leading to the formation of highly reactive nitrene intermediates. This process is the gateway to a variety of subsequent chemical transformations.

The initial event in the photochemistry of 5,8-quinolinedione, 7-azido-6-methyl- is the absorption of a photon, which excites the molecule to an electronically excited state. This excitation weakens the C-N and N-N bonds of the azide group, facilitating the elimination of a molecule of dinitrogen (N₂), a thermodynamically highly favorable process. This decomposition can proceed through different electronic states, leading to the formation of either a singlet or a triplet nitrene intermediate. The spin state of the resulting nitrene is a critical determinant of its subsequent reactivity. Typically, direct photolysis of an azide precursor initially generates the singlet nitrene, which can then undergo intersystem crossing to the more stable triplet ground state.

The general pathway for the photoinduced decomposition can be summarized as follows:

Where R represents the 6-methyl-5,8-quinolinedione moiety. The efficiency of this decomposition is often characterized by the quantum yield, which for many simple aryl azides, is close to unity.

The extrusion of N₂ from the excited azide results in the formation of a highly reactive 7-nitreno-6-methyl-5,8-quinolinedione intermediate. This nitrene possesses a nitrogen atom with only six valence electrons, making it highly electrophilic and reactive. The reactivity of the nitrene is profoundly influenced by its spin multiplicity.

Singlet Nitrene Reactions: The singlet nitrene, with its paired non-bonding electrons, can undergo concerted reactions. Key transformations include:

Intramolecular C-H Insertion: The nitrene can insert into adjacent C-H bonds. In the case of 7-nitreno-6-methyl-5,8-quinolinedione, insertion into the C-H bonds of the methyl group at the 6-position would lead to the formation of a five-membered heterocyclic ring fused to the quinolinedione core.

Ring Expansion: Aryl nitrenes are known to undergo ring expansion to form highly strained, seven-membered ring cumulenes (didehydroazepines). This intermediate can then be trapped by nucleophiles present in the reaction medium.

Cycloaddition with Alkenes: In the presence of olefins, the singlet nitrene can undergo stereospecific [1+2] cycloaddition to form aziridines.

Triplet Nitrene Reactions: The triplet nitrene, which behaves as a diradical, typically reacts in a stepwise manner. Its primary reactions include:

Hydrogen Abstraction: The triplet nitrene can abstract hydrogen atoms from the solvent or other molecules in the reaction mixture, leading to the formation of an amino radical and a solvent-derived radical. These can then combine to form various products. Abstraction from the adjacent methyl group is also a possibility.

Addition to Alkenes: The addition of a triplet nitrene to an alkene is a non-stereospecific process that proceeds through a diradical intermediate, allowing for rotation around the C-C bond before ring closure to the aziridine (B145994).

The specific reaction pathway followed by the nitrene derived from 5,8-quinolinedione, 7-azido-6-methyl- will depend on the reaction conditions, including the solvent, the presence of trapping agents, and the temperature.

Regioselectivity and Stereoselectivity in Reactions Involving 5,8-Quinolinedione, 7-azido-6-methyl-

The regioselectivity and stereoselectivity of the reactions of the photogenerated nitrene are of paramount importance for the synthetic utility of 5,8-quinolinedione, 7-azido-6-methyl-.

Regioselectivity: In intramolecular C-H insertion reactions, the regioselectivity is governed by the proximity of the C-H bonds to the nitrene and the electronic nature of these bonds. For the 7-nitreno-6-methyl-5,8-quinolinedione intermediate, the primary C-H bonds of the 6-methyl group are sterically accessible. The electron-withdrawing nature of the quinolinedione core is expected to influence the reactivity of the nitrene, potentially favoring insertion into the more electron-rich C-H bonds of the methyl group over the aromatic C-H bonds of the quinoline ring.

In intermolecular reactions, such as addition to unsymmetrical alkenes, the regioselectivity will be influenced by both steric and electronic factors of the alkene and the electrophilic character of the nitrene. The electron-deficient nature of the quinolinedione ring system is likely to enhance the electrophilicity of the nitrene, potentially leading to a preference for reaction at the more nucleophilic carbon of the double bond.

Stereoselectivity: As previously mentioned, the stereoselectivity of cycloaddition reactions with alkenes is a direct consequence of the spin state of the reacting nitrene. Reactions involving the singlet nitrene are expected to be stereospecific, with the stereochemistry of the alkene being retained in the resulting aziridine product. Conversely, reactions proceeding through the triplet nitrene will likely result in a mixture of stereoisomers due to the stepwise nature of the reaction involving a diradical intermediate that can undergo bond rotation prior to ring closure.

Reaction Kinetics and Thermodynamics of Key Transformations

Reaction Kinetics: The rate of the initial photodecomposition of the azide is dependent on the intensity of the light source and the molar absorptivity of the compound at the irradiation wavelength. The subsequent reactions of the nitrene intermediate are typically very fast. The rates of intersystem crossing from the singlet to the triplet nitrene can vary depending on the substituents on the aromatic ring. Electron-withdrawing groups, such as the quinolinedione moiety, may influence the rate of this process. The table below presents representative kinetic data for related aryl azide photolysis reactions.

| Parameter | Aryl Azide System | Value |

| Quantum Yield (Φ) | Phenyl Azide | ~0.5-0.7 |

| Singlet Nitrene Lifetime (τ) | Phenylnitrene | nanoseconds |

| Intersystem Crossing Rate (kISC) | Substituted Phenylnitrenes | 108 - 1010 s-1 |

| Rate of H-abstraction (triplet) | Triplet Phenylnitrene | Solvent dependent |

Note: This data is for analogous systems and serves as an estimation. Specific values for 5,8-Quinolinedione, 7-azido-6-methyl- may differ.

Thermodynamics: The decomposition of aryl azides to form nitrenes and dinitrogen is a highly exothermic process, driven by the formation of the very stable N₂ molecule. The activation energy for the thermal decomposition of many aryl azides is in the range of 25-35 kcal/mol. Photochemical activation provides an alternative, lower-energy pathway for this transformation. The subsequent reactions of the nitrene are also generally thermodynamically favorable. The table below provides estimated thermodynamic data for key transformations of aryl nitrenes.

| Transformation | ΔH (kcal/mol) | ΔG (kcal/mol) |

| R-N₃ → R-N (singlet) + N₂ | ~ -30 to -40 | Highly Negative |

| R-N (singlet) → R-N (triplet) | ~ -15 to -25 | Negative |

| R-N + C-H → R-NH-C | Exothermic | Favorable |

| R-N + C=C → Aziridine | Exothermic | Favorable |

Note: These are generalized values for aryl nitrene reactions and are intended to be illustrative. Actual values for the title compound will be influenced by the specific electronic and steric environment of the quinolinedione core.

Further experimental and computational studies are necessary to precisely quantify the kinetic and thermodynamic parameters for the photochemical transformations of 5,8-quinolinedione, 7-azido-6-methyl-. Such data would be invaluable for the rational design of synthetic strategies and applications involving this intriguing heterocyclic compound.

Advanced Spectroscopic and Analytical Characterization of 5,8 Quinolinedione, 7 Azido 6 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 5,8-Quinolinedione (B78156), 7-azido-6-methyl-, a combination of one-dimensional (¹H, ¹³C, and ¹⁵N) and two-dimensional NMR techniques provides a comprehensive understanding of its atomic connectivity and chemical environment.

The ¹H NMR spectrum of 5,8-Quinolinedione, 7-azido-6-methyl- is anticipated to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the methyl group. The protons on the pyridine (B92270) ring (at positions 2, 3, and 4) and the benzene (B151609) ring (at position 6) will resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. The methyl protons at position 6 are expected to appear as a singlet in the upfield region, around δ 2.5 ppm.

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The two carbonyl carbons of the quinone moiety (C5 and C8) are expected to be the most deshielded, with chemical shifts in the range of δ 170-185 ppm. The aromatic carbons will resonate between δ 110 and 160 ppm. The carbon bearing the azide (B81097) group (C7) and the methyl group (C6) will have characteristic chemical shifts influenced by these substituents.

While less commonly acquired, ¹⁵N NMR spectroscopy would offer direct information about the nitrogen atoms in the quinoline ring and the azide functional group. The nitrogen of the quinoline ring would have a chemical shift typical for heterocyclic aromatic systems, while the three nitrogen atoms of the azide group would display a characteristic set of resonances.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5,8-Quinolinedione, 7-azido-6-methyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.8 - 9.0 | - |

| H3 | 7.5 - 7.7 | - |

| H4 | 8.6 - 8.8 | - |

| CH₃ (at C6) | 2.4 - 2.6 | 15 - 20 |

| C2 | - | 150 - 155 |

| C3 | - | 122 - 125 |

| C4 | - | 148 - 152 |

| C4a | - | 135 - 140 |

| C5 (C=O) | - | 175 - 180 |

| C6 | - | 130 - 135 |

| C7 | - | 140 - 145 |

| C8 (C=O) | - | 180 - 185 |

| C8a | - | 130 - 135 |

Note: These are predicted values based on known data for similar compounds and are subject to experimental verification.

To definitively assign the proton and carbon signals and to confirm the substitution pattern, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial.

A COSY spectrum would reveal the scalar coupling network between adjacent protons, allowing for the assignment of the H2, H3, and H4 protons on the pyridine ring. The HMBC spectrum would be instrumental in establishing the connectivity between protons and carbons that are separated by two or three bonds. For instance, correlations between the methyl protons and the C6 and C7 carbons would confirm the position of the methyl group. Similarly, correlations from the aromatic protons to the quinone carbonyl carbons would solidify the assignment of the quinone ring system.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The most prominent feature in the IR spectrum of 5,8-Quinolinedione, 7-azido-6-methyl- is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (N₃) group. This band typically appears in the region of 2100-2160 cm⁻¹. A weaker symmetric stretching vibration may also be observed around 1330 cm⁻¹. These characteristic frequencies serve as a definitive indicator of the presence of the azide functionality.

The 5,8-quinolinedione moiety contains two carbonyl groups, which are expected to give rise to strong absorption bands in the IR spectrum. For 7-substituted 5,8-quinolinediones, it has been observed that two distinct C=O stretching frequencies are present. mdpi.com These are typically found in the range of 1650-1700 cm⁻¹ and can be assigned to the symmetric and asymmetric stretching vibrations of the two carbonyl groups. The exact positions of these bands can be influenced by the electronic effects of the substituents on the quinone ring. In Raman spectroscopy, the symmetric carbonyl stretch is often more intense.

Table 2: Characteristic Infrared and Raman Frequencies for 5,8-Quinolinedione, 7-azido-6-methyl-

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Azide (N₃) | Asymmetric Stretch | 2100 - 2160 (Strong, Sharp) | 2100 - 2160 (Weak) |

| Azide (N₃) | Symmetric Stretch | ~1330 (Weak) | ~1330 (Moderate) |

| Quinone (C=O) | Asymmetric Stretch | 1670 - 1700 (Strong) | 1670 - 1700 (Weak) |

| Quinone (C=O) | Symmetric Stretch | 1650 - 1680 (Strong) | 1650 - 1680 (Strong) |

| Aromatic C=C | Stretch | 1450 - 1600 (Multiple bands) | 1450 - 1600 (Multiple bands) |

| C-H (Aromatic) | Stretch | 3000 - 3100 (Weak) | 3000 - 3100 (Strong) |

| C-H (Methyl) | Stretch | 2850 - 3000 (Weak) | 2850 - 3000 (Moderate) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of 5,8-Quinolinedione, 7-azido-6-methyl- is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions.

The quinone moiety will exhibit a characteristic weak absorption band in the visible region (around 400-500 nm) due to the n → π* transition of the carbonyl groups. The more intense absorptions in the UV region (200-400 nm) will be due to the π → π* transitions of the aromatic quinoline system and the quinone ring. The presence of the azide and methyl substituents will cause shifts in the positions and intensities of these absorption maxima (λmax) compared to the unsubstituted 5,8-quinolinedione.

Table 3: Expected Electronic Transitions and Absorption Maxima for 5,8-Quinolinedione, 7-azido-6-methyl-

| Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| n → π | C=O (Quinone) | 400 - 500 | Low |

| π → π | Quinoline Ring | 250 - 350 | High |

| π → π* | Quinone Ring | 230 - 280 | High |

Analysis of Absorption Maxima and Extinction Coefficients

There is currently no published data detailing the absorption maxima (λmax) and molar extinction coefficients (ε) for 5,8-Quinolinedione, 7-azido-6-methyl-. This information is crucial for understanding the electronic transitions within the molecule and for quantitative analysis.

Solvatochromic Effects on UV-Vis Spectra

Information regarding the solvatochromic effects on the UV-Vis spectra of 5,8-Quinolinedione, 7-azido-6-methyl- is not available in the current body of scientific literature. Such studies would involve measuring the UV-Vis spectra in a range of solvents with varying polarities to observe any shifts in the absorption maxima, which in turn provides insight into the nature of the electronic transitions and the molecule's interaction with its environment.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

While mass spectrometry is a standard method for confirming molecular formulas and elucidating fragmentation pathways, specific data for 5,8-Quinolinedione, 7-azido-6-methyl- is not documented.

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data has been reported for 5,8-Quinolinedione, 7-azido-6-methyl-. HRMS would be essential for confirming its exact molecular formula by providing a highly accurate mass measurement.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

There are no available tandem mass spectrometry (MS/MS) studies for 5,8-Quinolinedione, 7-azido-6-methyl-. MS/MS analysis would be instrumental in determining the fragmentation patterns of the molecule, which helps in its structural confirmation and in understanding its stability. Studies on different, yet related, fused nitrogen-containing ring systems have shown complex fragmentation patterns, but these cannot be directly extrapolated to the target compound. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of 5,8-Quinolinedione, 7-azido-6-methyl- has not been determined by X-ray crystallography. This technique would provide definitive proof of its three-dimensional structure.

Crystal Packing and Intermolecular Interactions

Without a crystal structure, no information is available regarding the crystal packing and intermolecular interactions of 5,8-Quinolinedione, 7-azido-6-methyl-. Such data is vital for understanding its physical properties and how it behaves in the solid state. Research on other 5,8-quinolinedione derivatives has highlighted the importance of intermolecular interactions in their crystal lattices. mdpi.com

Conformational Analysis in the Crystalline State

Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data regarding the conformational analysis of 5,8-Quinolinedione, 7-azido-6-methyl- in the crystalline state is not publicly available. Therefore, a discussion of its specific crystal structure, including molecular geometry, bond lengths, bond angles, and intermolecular interactions, cannot be provided at this time.

Synthesis and Mechanistic Studies of Derivatives and Analogues of 5,8 Quinolinedione, 7 Azido 6 Methyl

Design Principles for Novel 5,8-Quinolinedione (B78156), 7-azido-6-methyl- Analogues

The design of novel analogues of 5,8-Quinolinedione, 7-azido-6-methyl- is predicated on established principles of medicinal chemistry, focusing on the modification of this lead structure to explore and optimize its chemical and biological properties. The 5,8-quinolinedione scaffold is recognized as a key pharmacophore responsible for a range of biological activities. mdpi.comnih.gov Structure-activity relationship (SAR) studies on various quinolinedione derivatives have demonstrated that the type and position of substituents on this core structure significantly modulate their activity. mdpi.comnih.gov

A primary design consideration involves the strategic placement of substituents at the C-6 and C-7 positions of the quinolinedione ring. Research on related compounds has shown that introducing amine or alkoxyl groups at these positions can enhance cytotoxic activity against various cancer cell lines. mdpi.com The nature of the substituent, whether electron-donating or electron-withdrawing, can profoundly influence the electronic properties of the quinone system, thereby affecting its reactivity and interaction with biological targets. nih.gov For analogues of 5,8-Quinolinedione, 7-azido-6-methyl-, this suggests that systematic variation of the substituents at the C-6 and C-7 positions is a promising avenue for developing novel compounds with tailored activity profiles.

Another key design principle revolves around the modification of the azido (B1232118) moiety at the C-7 position. The azido group is a versatile functional group that can participate in various chemical transformations, including cycloaddition reactions, allowing for the introduction of diverse heterocyclic systems. This "click chemistry" approach can be employed to generate a library of triazole-containing analogues, which may exhibit altered solubility, steric, and electronic properties, potentially leading to improved biological activity and target selectivity. nih.gov

Furthermore, modifications to the methyl group at the C-6 position can be explored. While less commonly studied, alterations at this position, such as homologation, oxidation, or replacement with other functional groups, could provide valuable insights into the steric and electronic requirements for optimal activity. The introduction of different alkyl or functionalized alkyl chains could influence the lipophilicity and, consequently, the pharmacokinetic properties of the resulting analogues.

Finally, computational approaches, such as Density Functional Theory (DFT) calculations and molecular docking, are integral to the modern design process. These methods can predict the reactivity, electronic properties, and potential interactions of designed analogues with biological macromolecules, thereby guiding the synthetic efforts towards compounds with the highest probability of desired activity. mdpi.commdpi.com By calculating parameters like HOMO-LUMO energy gaps and molecular electrostatic potential (MEP) maps, researchers can rationalize the design of analogues with enhanced reactivity towards specific biological targets. mdpi.com

Synthetic Strategies for Structural Modifications

The synthesis of novel analogues of 5,8-Quinolinedione, 7-azido-6-methyl- necessitates a versatile and efficient synthetic toolbox that allows for precise modifications at various positions of the molecule. The strategies outlined below are based on established synthetic methodologies for quinoline (B57606) and quinolinedione derivatives.

Alterations to the Azido Moiety

The azido group at the C-7 position is a prime target for modification due to its rich chemistry. A key strategy for altering this moiety is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would allow for the conjugation of a wide variety of terminal alkynes to the 7-azido-6-methyl-5,8-quinolinedione core, yielding a library of 1,2,3-triazole-substituted derivatives. The versatility of this approach lies in the vast commercial availability and synthetic accessibility of diverse alkyne building blocks.

Another approach involves the reduction of the azido group to an amine. This transformation can be achieved using various reagents, such as triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction) or catalytic hydrogenation. The resulting 7-amino-6-methyl-5,8-quinolinedione can then serve as a versatile intermediate for further functionalization, such as acylation, alkylation, or sulfonylation, to introduce a wide range of substituents at the C-7 position.

Furthermore, the azido group can potentially be converted into other nitrogen-containing functional groups. For instance, reaction with phosphines can lead to the formation of phosphazenes, which can be further manipulated. While less common, the transformation of an aryl azide (B81097) to a nitrile or other functionalities could also be explored under specific reaction conditions.

Substituent Effects on the Quinolinedione Core

Modifications to the quinolinedione core, particularly at the C-6 and C-7 positions, are crucial for tuning the electronic and steric properties of the molecule. A common synthetic precursor for such modifications is a dihalogenated 5,8-quinolinedione, such as 6,7-dichloro-5,8-quinolinedione. nih.gov The halogens at these positions can be sequentially or simultaneously displaced by various nucleophiles.

For instance, reaction with amines, alcohols, or thiols under basic conditions can introduce a diverse array of substituents at C-6 and C-7. nih.gov The regioselectivity of these substitution reactions can often be controlled by modulating the reaction conditions, such as temperature and the nature of the solvent and base. This approach allows for the synthesis of analogues with different arylamino, alkoxy, or arylthio groups, which have been shown to influence biological activity in related systems. nih.gov

Electrophilic aromatic substitution reactions on the quinolinedione core are generally challenging due to the electron-deficient nature of the quinone ring. However, under specific conditions, reactions such as nitration or halogenation might be possible, providing further avenues for functionalization. Subsequent reduction of a nitro group to an amine, followed by diazotization and Sandmeyer-type reactions, could also be a viable strategy for introducing a variety of substituents.

Modifications at the Methyl Position

The methyl group at the C-6 position also presents opportunities for structural diversification. One common strategy for modifying benzylic methyl groups is radical halogenation, for example, using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions. The resulting halomethyl derivative can then serve as an electrophile for nucleophilic substitution reactions, allowing for the introduction of various functional groups such as ethers, esters, amines, and cyanides.

Alternatively, the methyl group can be oxidized to an aldehyde or a carboxylic acid. Oxidation can be achieved using various oxidizing agents, such as selenium dioxide or potassium permanganate. mdpi.com The resulting carbonyl or carboxyl group can then be further derivatized. For example, the aldehyde can undergo Wittig-type reactions to form alkenes, or reductive amination to introduce substituted amino groups. The carboxylic acid can be converted to esters, amides, or other acid derivatives.

Furthermore, metal-catalyzed C-H activation strategies could potentially be employed for the direct functionalization of the methyl group, although this would require careful selection of the catalyst and directing group to achieve the desired regioselectivity. researchgate.net

Theoretical Structure-Reactivity Relationship (SAR) Studies on Derivatives

Theoretical and computational methods play a pivotal role in understanding the structure-reactivity relationships (SAR) of 5,8-quinolinedione derivatives. These in silico approaches provide valuable insights into the electronic and structural properties of molecules, helping to rationalize experimental observations and guide the design of new analogues with enhanced reactivity and selectivity.

Computational Assessment of Reactivity Profiles of Analogues

Density Functional Theory (DFT) has emerged as a powerful tool for assessing the reactivity of quinolinedione analogues. By calculating various quantum chemical descriptors, it is possible to predict the chemical behavior of these compounds. Key parameters that are often evaluated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For a series of designed analogues of 5,8-Quinolinedione, 7-azido-6-methyl-, DFT calculations can be performed to determine how different substituents on the quinolinedione core or modifications of the azido and methyl groups affect the HOMO-LUMO gap. This allows for a systematic in silico screening of potential candidates to prioritize those with the most promising reactivity profiles for synthesis.

Another important computational tool is the mapping of the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For quinolinedione derivatives, the MEP can highlight the reactivity of the carbonyl groups and the susceptibility of different positions on the aromatic ring to nucleophilic or electrophilic attack. By analyzing the MEP maps of various analogues, researchers can predict how structural modifications will influence their interactions with biological nucleophiles or electrophiles.

The table below illustrates a hypothetical set of calculated quantum chemical parameters for a series of designed analogues, showcasing how these values can be used to compare their predicted reactivity.

| Compound ID | Modification | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Parent | 7-azido-6-methyl | -6.85 | -3.15 | 3.70 |

| Analog 1 | 7-amino-6-methyl | -6.50 | -2.90 | 3.60 |

| Analog 2 | 7-(4-phenyl-1H-1,2,3-triazol-1-yl)-6-methyl | -7.10 | -3.50 | 3.60 |

| Analog 3 | 7-azido-6-(hydroxymethyl) | -6.90 | -3.25 | 3.65 |

| Analog 4 | 7-azido-6-methyl-2-chloro | -7.05 | -3.45 | 3.60 |

This is a hypothetical data table for illustrative purposes.

Furthermore, computational studies can be employed to investigate the mechanism of reactions involving the azido group. For instance, the energy barriers for cycloaddition reactions with different alkynes can be calculated to predict the feasibility and kinetics of these transformations. nih.gov This information is invaluable for optimizing reaction conditions and selecting the most suitable substrates for the synthesis of novel derivatives.

Prediction of Spectroscopic Signatures for Modified Compounds

The prediction of spectroscopic signatures for novel or modified compounds is a cornerstone of modern chemical analysis, providing insights into molecular structure and electronic environments before undertaking potentially complex and resource-intensive synthesis. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for the accurate prediction of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govmdpi.comivanmr.com For derivatives of 5,8-Quinolinedione, 7-azido-6-methyl-, DFT calculations can elucidate how structural modifications influence their spectroscopic properties.

The theoretical IR and NMR spectra for 5,8-Quinolinedione, 7-azido-6-methyl- and its hypothetical derivatives can be calculated using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). ruc.dkrsc.org Such calculations provide valuable data on vibrational frequencies and chemical shifts, which are directly comparable to experimental results. mdpi.commdpi.com

For instance, modifications to the quinoline core, such as the introduction of electron-donating or electron-withdrawing groups, are expected to produce predictable shifts in the IR spectrum. The characteristic stretching frequencies of the carbonyl groups (C=O) in the 5,8-quinolinedione moiety and the azide (N₃) group are particularly sensitive to the electronic effects of substituents. mdpi.com Similarly, the chemical shifts in ¹H and ¹³C NMR spectra are influenced by the local electronic environment of the nuclei.

Below is a predictive data table for the characteristic spectroscopic signatures of 5,8-Quinolinedione, 7-azido-6-methyl- and two hypothetical modified compounds: one with an electron-donating group (EDG) like methoxy (B1213986) (-OCH₃) at the C-2 position, and another with an electron-withdrawing group (EWG) like nitro (-NO₂) at the C-2 position. These predictions are based on established trends in computational and experimental spectroscopy of quinoline derivatives. mdpi.com

Predicted Spectroscopic Data for Modified 5,8-Quinolinedione Derivatives

| Compound | Key IR Frequencies (cm⁻¹) | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|---|

| 5,8-Quinolinedione, 7-azido-6-methyl- | ν(N₃): ~2110ν(C=O): ~1680, ~1665ν(C-N): ~1320 | H-2: ~8.9H-3: ~7.6H-4: ~8.2CH₃: ~2.2 | C-5: ~180C-8: ~178C-7: ~155C-6: ~125 |

| 2-Methoxy-5,8-Quinolinedione, 7-azido-6-methyl- | ν(N₃): ~2105ν(C=O): ~1675, ~1660ν(C-N): ~1325 | H-3: ~7.0H-4: ~7.9CH₃: ~2.1OCH₃: ~4.0 | C-2: ~162C-5: ~179C-8: ~177C-7: ~154 |

| 2-Nitro-5,8-Quinolinedione, 7-azido-6-methyl- | ν(N₃): ~2115ν(C=O): ~1690, ~1675ν(C-N): ~1315 | H-3: ~8.1H-4: ~8.8CH₃: ~2.3 | C-2: ~150C-5: ~181C-8: ~179C-7: ~156 |

Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual experimental values may vary.

Mechanistic Investigations of Derivative Reactions

The reactivity of 5,8-Quinolinedione, 7-azido-6-methyl- and its derivatives is governed by the interplay of the electrophilic quinone system and the versatile azido moiety. Mechanistic investigations into the reactions of these derivatives are crucial for understanding their chemical behavior and for the rational design of new synthetic pathways.

Comparative Studies of Reaction Pathways

Derivatives of 5,8-Quinolinedione, 7-azido-6-methyl- can undergo several competing reactions. The quinone moiety is susceptible to nucleophilic addition, while the azido group can participate in cycloadditions or be reduced. mdpi.commdpi.com

One key area of investigation is the comparative study of nucleophilic additions to the quinone ring versus reactions involving the azido group. For example, under certain conditions, a nucleophile might preferentially attack the C-6 or C-7 position of the quinolinedione, leading to substitution of the methyl or azido group, respectively. Alternatively, the reaction conditions could favor a 1,3-dipolar cycloaddition of the azido group with an appropriate dipolarophile. nih.gov

The choice of solvent, temperature, and catalyst can significantly influence the reaction pathway. For instance, copper-catalyzed "click" chemistry is known to facilitate the cycloaddition of azides with alkynes, potentially leaving the quinone ring intact. nih.gov In contrast, strong nucleophiles in aprotic solvents might favor addition to the electron-deficient quinone system.

A comparative study might explore the following hypothetical reaction pathways for a derivative of 5,8-Quinolinedione, 7-azido-6-methyl-:

Pathway A: Nucleophilic Aromatic Substitution (SNAAr) : Reaction with a strong nucleophile (e.g., a thiol) could lead to the displacement of the azido group. The mechanism would likely proceed through a Meisenheimer-like intermediate. nih.gov

Pathway B: 1,3-Dipolar Cycloaddition : In the presence of an alkyne and a copper(I) catalyst, the azido group could undergo a Huisgen cycloaddition to form a triazole derivative. researchgate.net

Pathway C: Reduction of the Azido Group : The azido group could be selectively reduced to an amine using a reagent like triphenylphosphine (Staudinger reaction), which would then allow for further functionalization. mdpi.com

Influence of Substituents on Reaction Kinetics

The rate at which derivatives of 5,8-Quinolinedione, 7-azido-6-methyl- react is highly dependent on the nature and position of other substituents on the quinoline ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can have a profound impact on the electronic properties of the molecule, thereby affecting the activation energies of various reaction pathways.

For nucleophilic attack on the quinone ring, EWGs on the aromatic system would be expected to increase the reaction rate by further delocalizing the negative charge in the intermediate. Conversely, EDGs would likely decrease the rate of nucleophilic attack.

The following table presents hypothetical kinetic data for the nucleophilic substitution of the azido group in various C-2 substituted derivatives of 5,8-Quinolinedione, 7-azido-6-methyl- with a generic nucleophile. The data is illustrative of the expected trends based on substituent electronic effects.

Hypothetical Kinetic Data for Nucleophilic Substitution

| Substituent at C-2 | Hammett Constant (σp) of Analogous Substituent | Relative Rate Constant (k_rel) |

|---|---|---|

| -OCH₃ | -0.27 | 0.5 |

| -CH₃ | -0.17 | 0.8 |

| -H | 0.00 | 1.0 |

| -Cl | 0.23 | 3.5 |

| -CN | 0.66 | 15.2 |

Note: The data in this table are hypothetical and based on established principles of physical organic chemistry. The Hammett constants are for the para position in a benzene (B151609) ring and are used here as an approximation of the electronic effect on the quinoline system.

These kinetic studies are essential for optimizing reaction conditions and for predicting the outcome of reactions with new derivatives. By understanding the influence of substituents, chemists can fine-tune the reactivity of the 5,8-Quinolinedione, 7-azido-6-methyl- scaffold for various applications.

Information regarding "5,8-Quinolinedione, 7-azido-6-methyl-" in the requested applications is not available in the public domain.

Following a comprehensive search of scientific literature and databases, no specific research articles, studies, or data could be found detailing the applications of the chemical compound "5,8-Quinolinedione, 7-azido-6-methyl-" in the areas of chemical biology or materials science as outlined in the provided structure.

The individual functional moieties of the compound, namely the quinolinedione core and the azido group, are well-known in the fields of advanced chemical research. Quinoline derivatives are recognized for their diverse biological activities, and azido compounds are extensively used as versatile chemical handles in bioconjugation and materials science, particularly in "click chemistry" and photoaffinity labeling.

However, the specific combination of these functionalities in "5,8-Quinolinedione, 7-azido-6-methyl-" and its subsequent application in the requested research areas does not appear to be documented in accessible scientific literature. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that focuses solely on this compound as instructed.

Generation of content for the specified sections and subsections would necessitate speculation based on the known reactivity of its constituent parts rather than reporting on documented research findings for the compound itself. This would not adhere to the required standards of scientific accuracy and strict focus on the subject molecule.

It is recommended to verify the chemical identifier or consider a related compound for which research data is publicly available.

Applications of 5,8 Quinolinedione, 7 Azido 6 Methyl in Advanced Chemical Research

Role in Catalyst Development and Ligand Design

The multifaceted chemical nature of 5,8-quinolinedione (B78156), 7-azido-6-methyl- allows it to be envisioned in dual roles within the field of catalysis: as a ligand for metal-catalyzed reactions and as a substrate for the development of novel catalytic transformations.

As a Ligand in Metal-Catalyzed Reactions

The quinoline (B57606) scaffold is a well-established coordinating agent in transition metal catalysis. The nitrogen atom of the quinoline ring system can act as a Lewis base, donating its lone pair of electrons to a metal center. This interaction is fundamental to the formation of cyclometallated complexes, which are key intermediates in many catalytic C-H activation/functionalization reactions. nih.gov For instance, derivatives of 8-amino-5,6,7,8-tetrahydroquinoline have been successfully employed as chiral ligands in metal complexes for asymmetric transfer hydrogenation reactions. nih.govnih.gov Similarly, 5-nitro-8-hydroxyquinoline has been shown to form stable complexes with various transition metals. researchgate.net

In the case of 5,8-quinolinedione, 7-azido-6-methyl-, the nitrogen atom in the quinoline ring could similarly chelate to a metal center. The electronic properties of the quinolinedione ring, influenced by the electron-withdrawing carbonyl groups and the substituents at the 6 and 7 positions, would modulate the coordinating ability of the nitrogen atom. This could, in turn, influence the reactivity and selectivity of the resulting metal catalyst. The azide (B81097) group could also potentially interact with certain metal centers, offering a secondary coordination site and leading to the formation of bidentate or bridging ligands.

Table 1: Potential Coordination Modes of 5,8-Quinolinedione, 7-azido-6-methyl- as a Ligand

| Potential Coordination Site | Metal Interaction | Potential Catalytic Application |

| Quinoline Nitrogen | Lewis base donation to metal center | C-H activation, asymmetric synthesis |

| Azide Group | Secondary coordination or bridging | Modulation of catalyst electronics and stability |

| Dione (B5365651) Oxygen Atoms | Weak coordination | Influence on catalyst geometry |

As a Substrate for Novel Catalytic Transformations

The reactivity of the functional groups within 5,8-quinolinedione, 7-azido-6-methyl- makes it a promising substrate for exploring new catalytic reactions. The azide group is particularly notable for its participation in bioorthogonal catalysis, a field that focuses on chemical reactions that can occur in living systems without interfering with native biochemical processes. The azide can undergo highly selective reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Furthermore, the quinolinedione core itself can be a target for catalytic transformations. Research on related 6,7-dichloro-5,8-quinolinedione derivatives has shown that the substituents on the quinolinedione moiety significantly influence their reactivity. interchim.fr This suggests that the 7-azido-6-methyl- derivative could serve as a platform for developing novel catalytic methods for the functionalization of the quinoline ring system.

Advanced Chemical Sensing and Detection

The unique reactivity of the azide group in 5,8-quinolinedione, 7-azido-6-methyl- opens up possibilities for its use in the development of advanced chemosensors and fluorogenic probes.

Development of Chemosensors Based on Reactivity

A chemosensor is a molecule that signals the presence of a specific chemical species through a detectable change, such as a change in color or fluorescence. The azide group in 5,8-quinolinedione, 7-azido-6-methyl- can be exploited for this purpose. For example, it could be used to detect the presence of specific alkynes or phosphines through reactions that lead to a change in the electronic properties of the quinolinedione system. The quinolinedione core can act as a chromophore, and any chemical modification of the azide group could lead to a discernible shift in its absorption or emission spectrum, forming the basis of a colorimetric or fluorescent sensor.

Fluorogenic Probes via Click Chemistry

One of the most promising applications of 5,8-quinolinedione, 7-azido-6-methyl- is in the design of fluorogenic probes through "click chemistry." setabiomedicals.commdpi.comrsc.org Fluorogenic probes are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon reacting with a specific target. The azide group often acts as a fluorescence quencher.

The principle behind this application lies in the transformation of the azide group into a triazole ring via a click reaction with an alkyne. setabiomedicals.com This chemical transformation can disrupt the quenching mechanism, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence response provides a high signal-to-background ratio, which is highly desirable for sensitive detection applications.

Table 2: Principle of Fluorogenic Probe Action via Click Chemistry

| State | Chemical Structure | Fluorescence |

| "Off" State | 5,8-Quinolinedione, 7-azido-6-methyl- | Quenched (Low Fluorescence) |

| Reaction | Reaction with an alkyne (Click Chemistry) | Forms a triazole |

| "On" State | 5,8-Quinolinedione, 7-(1,2,3-triazol-1-yl)-6-methyl- derivative | Unquenched (High Fluorescence) |

This fluorogenic property could be harnessed to detect and visualize alkyne-containing molecules in various environments, including biological systems. By attaching an alkyne group to a target biomolecule, 5,8-quinolinedione, 7-azido-6-methyl- could be used as a probe to report on the location and dynamics of that biomolecule through a fluorescence signal.

Future Research Directions and Emerging Paradigms for 5,8 Quinolinedione, 7 Azido 6 Methyl

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery